Methyl 6-aminopyrimidine-4-carboxylate

X-ray crystallography solid-state characterization polymorph identification

Batch-to-batch polymorph variability undermines kinase inhibitor R&D. Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0) solves this with its validated monoclinic P21/c crystal structure (a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°), serving as a PXRD calibration standard. • Direct precursor to PI3K/mTOR/CDK2 scaffolds-no ester deprotection required. • Scalable 42% Pd-catalyzed carbonylation route supports cost modeling. • Aqueous solubility ~38 µg/mL bridges free acid and tert-butyl ester extremes. Supplied with batch crystallographic consistency.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
CAS No. 77817-12-0
Cat. No. B1321945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-aminopyrimidine-4-carboxylate
CAS77817-12-0
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=N1)N
InChIInChI=1S/C6H7N3O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3,(H2,7,8,9)
InChIKeyURSUGGQRGURMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Aminopyrimidine-4-Carboxylate: Core Identity & Procurement


Methyl 6-aminopyrimidine-4-carboxylate (CAS 77817-12-0) is a heterocyclic building block within the pyrimidine family, characterized by a 6-amino substituent and a 4-methyl carboxylate moiety on the aromatic ring [1]. It is a solid at room temperature with a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Commercial sources report a typical purity specification of ≥97% . The compound serves as a key intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules [2].

1Medicinal chemistry building block for kinase inhibitor scaffolds
2High-purity supply grade
3Crystalline solid with defined XRD reference data

Why Methyl 6-Aminopyrimidine-4-Carboxylate Cannot Be Simply Replaced


Within the 6-aminopyrimidine carboxylate series, even minor structural variations in the ester group profoundly alter key procurement-relevant properties including solid-state morphology, purification efficiency, and synthetic utility [1]. Unlike its ethyl or tert-butyl ester analogs, methyl 6-aminopyrimidine-4-carboxylate provides a distinct crystallographic signature validated by single-crystal X-ray diffraction, a parameter critical for quality control and material consistency in industrial synthesis [2]. Furthermore, the methyl ester demonstrates a solubility profile that differs meaningfully from the free carboxylic acid and the bulkier tert-butyl ester, impacting reaction design and downstream purification workflows [3]. These quantifiable differences underscore why in-class compounds are not interchangeable, as detailed in the evidence guide below.

!Ester group variation changes solid-state morphology and crystallographic identity.
!Solubility profile differs meaningfully from free acid and tert-butyl ester, impacting reaction design.
!Acid analog frequently supplied at lower purity grade, introducing additional purification burden.

Methyl 6-Aminopyrimidine-4-Carboxylate: Quantitative Evidence vs. Analogs


Crystallographic Uniqueness: P21/c Space Group

Methyl 6-aminopyrimidine-4-carboxylate exhibits a well-defined crystal structure with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°, crystallizing in the monoclinic space group P21/c [1]. In contrast, crystal structures for the ethyl and tert-butyl ester analogs are not publicly established or display different packing arrangements, rendering the methyl ester the preferred reference standard for analytical and quality assurance applications.

Crystal Structure
Reported
Methyl ester a=11.465(1) Å, b=6.072(1) Å, c=15.747(1) Å, β=99.90(1)°, P21/c
Ethyl / tert-butyl No publicly reported crystal structures
Unique crystalline reference for polymorph identification
Ambient temperature single-crystal XRD
X-ray crystallography solid-state characterization polymorph identification

Commercial Purity Superiority vs. Acid Analog

Methyl 6-aminopyrimidine-4-carboxylate is consistently offered with a minimum purity of 97% by multiple reputable suppliers, including AChemBlock and Sigma-Aldrich . In contrast, the related 6-aminopyrimidine-4-carboxylic acid is frequently listed at lower purity grades (e.g., 95%) or without a defined specification, reflecting its increased polarity and difficulty in chromatographic purification .

Purity Level
Data to verify
Methyl ester ≥97%
Acid analog 95% or unspecified
Higher supply purity reduces in-house purification
Vendor datasheets; verify specification
chemical purity HPLC quality control

Pd-Catalyzed Carbonylation Yield Benchmark

A published synthetic procedure for methyl 6-aminopyrimidine-4-carboxylate via palladium-catalyzed carbonylation of 6-chloropyrimidin-4-amine in methanol under 20 atm CO yields 42% after chromatographic purification . While yields for the ethyl ester under analogous conditions are not directly reported, the methyl ester's documented yield provides a reliable baseline for process optimization and cost-of-goods modeling.

Carbonylation Yield
Data to verify
42%
Validated yield baseline for cost modeling
PdCl₂(dppf), 100°C, 20 atm CO, MeOH/DMF
organic synthesis carbonylation process chemistry

Aqueous Solubility Differentiation from Acid and Ethyl Ester

Methyl 6-aminopyrimidine-4-carboxylate exhibits an aqueous solubility of 38 µg/mL as recorded in the ChEMBL database . The ethyl ester analog demonstrates higher lipophilicity and is expected to have lower aqueous solubility, while the free carboxylic acid is significantly more water-soluble. This quantitative solubility value allows for direct comparison when selecting a building block for aqueous-phase reactions or biological assays.

Aqueous Solubility
Data to verify
38 µg/mL
Moderate solubility guides reaction design
pH 7.4 buffer; ethyl ester lower, acid higher
physicochemical properties aqueous solubility formulation

Kinase Inhibition: PI3K/mTOR/CDK2 Scaffold Validation

A series of 6-aminopyrimidines containing the methyl carboxylate motif were identified from a kinase screen and characterized as mixed inhibitors of PI3K, mTOR, and CDK2, with one analog (compound 1) exhibiting an IC₅₀ of 0.1 nM against CDK2 and potent cellular activity (GI₅₀ < 20 µM) [1]. While the free acid and tert-butyl ester are commonly used as synthetic intermediates, the methyl ester provides a direct entry point to biologically active kinase inhibitor scaffolds, reducing the number of synthetic transformations required for hit-to-lead optimization.

Kinase Scaffold Validation
Reported
Close analog CDK2 IC₅₀ 0.1 nM
Acid / tert-butyl Not directly active / requires deprotection
Supports direct entry to kinase inhibitor SAR
In vitro kinase assay; class-level inference
kinase inhibition medicinal chemistry cancer research

Methyl 6-Aminopyrimidine-4-Carboxylate: Preferred Applications


Reference Standard for Polymorph Identification & QC

Leverage the well-defined monoclinic P21/c crystal structure (a = 11.465 Å, b = 6.072 Å, c = 15.747 Å, β = 99.90°) of methyl 6-aminopyrimidine-4-carboxylate as a calibration standard for powder X-ray diffraction (PXRD) and solid-state NMR studies [1]. This is particularly valuable for pharmaceutical development where polymorphic purity is a regulatory requirement.

Kinase Inhibitor Lead Generation & SAR

Utilize methyl 6-aminopyrimidine-4-carboxylate as a direct precursor to 6-aminopyrimidine-based kinase inhibitors targeting PI3K, mTOR, and CDK2, where the methyl ester maintains the core scaffold's activity (e.g., CDK2 IC₅₀ = 0.1 nM for related analogs) [2]. This bypasses the need for ester deprotection, streamlining the synthesis of focused libraries.

Scalable Process Chemistry & Cost Modeling

Rely on the documented 42% yield from palladium-catalyzed carbonylation as a baseline for process development and cost-of-goods estimation . The established synthetic route provides a predictable framework for scaling up the production of the methyl ester, unlike the less characterized ethyl and tert-butyl analogs.

Formulation Development with Moderate Solubility

Incorporate methyl 6-aminopyrimidine-4-carboxylate (aqueous solubility ~38 µg/mL) into early-stage formulation screening where moderate water solubility is desired, balancing the extremes of the highly soluble free acid and the poorly soluble tert-butyl ester .

Application
Selection Property
Validation Focus
Polymorph identification & QC
Defined crystallographic reference (P21/c)
PXRD and solid-state characterization
Kinase inhibitor lead generation & SAR
Direct scaffold entry without deprotection
CDK2 / PI3K / mTOR inhibition assay context
Scalable process chemistry & cost modeling
Documented carbonylation yield baseline
Cost-of-goods estimation and scale-up
Formulation screening
Moderate aqueous solubility profile
Solubility-driven reaction design

Technical Documentation Hub

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